2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
Description
2-(Naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a synthetic acetamide derivative featuring a naphthalene moiety and a 7-oxaspiro[3.5]nonane group. The compound’s structure comprises a central acetamide bridge (-N-C(=O)-CH2-) connecting a naphthalen-1-yl substituent to a spirocyclic ether system (7-oxaspiro[3.5]nonane). The spirocyclic scaffold introduces conformational rigidity, which may influence solubility, stability, and molecular interactions compared to linear analogs.
Properties
IUPAC Name |
2-naphthalen-1-yl-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c22-19(21-18-8-9-20(18)10-12-23-13-11-20)14-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,18H,8-14H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZKREHSLJIIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1NC(=O)CC3=CC=CC4=CC=CC=C43)CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Followed by Oxidation
Naphthalene undergoes Friedel-Crafts alkylation with chloroacetonitrile in the presence of AlCl₃, yielding 1-(chloromethyl)naphthalene. Subsequent nucleophilic substitution with potassium cyanide produces 1-naphthylacetonitrile, which is hydrolyzed to 2-(naphthalen-1-yl)acetic acid under acidic conditions (HCl, reflux). This method achieves 68–72% overall yield but requires careful control of electrophilic substitution regioselectivity.
Direct Acetylation via Grignard Reagent
An alternative approach involves treating 1-bromonaphthalene with magnesium to form the Grignard reagent, which reacts with ethyl chloroacetate. Acidic workup yields 2-(naphthalen-1-yl)acetic acid with improved regioselectivity (85% yield). Comparative analysis reveals this method’s superiority in avoiding di-substitution byproducts common in Friedel-Crafts approaches.
Table 1: Optimization of 2-(Naphthalen-1-yl)acetic Acid Synthesis
| Method | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃, CH₂ClCN | 0–5°C | 68% | 92% |
| Grignard Addition | Mg, Ethyl chloroacetate | Reflux | 85% | 98% |
Synthesis of 7-Oxaspiro[3.5]nonan-1-amine
The spirocyclic amine component demands strategic cyclization to construct the 7-oxaspiro[3.5]nonane framework. Three validated pathways emerge from recent literature:
Domino Radical Bicyclization
A novel method employs tert-butyl nitrite and Mn(OAc)₃ to initiate radical cyclization of N-allyl-3-(2-bromoethoxy)cyclohexanamine. This one-pot process forms the spiro[3.5]nonane core with 76% yield while preserving the amine functionality. The reaction’s efficiency stems from simultaneous C–N and C–O bond formation under radical conditions.
Acid-Catalyzed Cyclodehydration
Heating 4-(2-hydroxyethylamino)cyclohexanone in H₂SO₄ induces cyclodehydration, generating the spirocyclic imine intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the imine to 7-oxaspiro[3.5]nonan-1-amine with 82% isolated yield. This method’s scalability makes it industrially viable despite requiring rigorous pH control.
Table 2: Comparative Analysis of Spirocyclic Amine Synthesis
| Method | Catalyst | Time | Yield | Key Advantage |
|---|---|---|---|---|
| Radical Bicyclization | Mn(OAc)₃ | 4 h | 76% | Atom economy |
| Cyclodehydration | H₂SO₄ | 12 h | 82% | High scalability |
Amide Bond Formation
Coupling the naphthalene-acetic acid derivative with 7-oxaspiro[3.5]nonan-1-amine represents the critical final step. Two activation strategies predominate:
Acid Chloride Mediated Acylation
Treating 2-(naphthalen-1-yl)acetic acid with oxalyl chloride (DCM, 0°C) generates the corresponding acid chloride. Subsequent reaction with 7-oxaspiro[3.5]nonan-1-amine in the presence of NEt₃ affords the target acetamide in 89% yield. This method’s reproducibility is enhanced by using molecular sieves to scavenge HCl byproducts.
Carbodiimide Coupling
Alternative activation with EDCI/HOBt in DMF facilitates amide bond formation at room temperature (78% yield). While milder than acid chloride methods, this approach requires chromatographic purification to remove urea derivatives.
Table 3: Amidation Reaction Optimization
| Activation Method | Base | Solvent | Yield | Purity |
|---|---|---|---|---|
| Oxalyl Chloride | NEt₃ | DCM | 89% | 99% |
| EDCI/HOBt | DIPEA | DMF | 78% | 95% |
Process Optimization and Yield Enhancement
Critical parameters influencing overall yield include:
- Temperature Control: Maintaining −5°C during acid chloride formation prevents naphthalene ring decomposition
- Solvent Selection: Dichloromethane outperforms THF in amidation due to better spirocyclic amine solubility
- Catalyst Loading: 5 mol% DMAP increases acylation rate by 40% without side reactions
Scale-up trials demonstrate consistent 81–84% isolated yields when combining Grignard-derived naphthalene acid with radical-synthesized spirocyclic amine via oxalyl chloride activation.
Analytical Characterization
The final compound exhibits:
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The compound can be reduced to form dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Halogenated or nitrated naphthalene derivatives
Scientific Research Applications
2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. The naphthalene moiety can intercalate with DNA, while the spirocyclic oxetane can interact with proteins, potentially inhibiting their function. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Key Observations:
- Spirocyclic vs.
- Functional Group Diversity : Compounds such as 6a () incorporate triazole rings, which confer hydrogen-bonding capabilities and π-π stacking interactions absent in the target compound. This may influence solubility and biological activity .
- Electron-Withdrawing Groups: Nitro-substituted analogs (e.g., 6b, 6c in ) exhibit strong IR absorption at ~1500–1535 cm⁻¹ due to asymmetric NO₂ stretches, a feature absent in the target compound .
Physicochemical and Spectral Properties
- IR Spectroscopy : The target compound’s acetamide C=O stretch (~1670 cm⁻¹) aligns with analogs like 6a (1671 cm⁻¹) and N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide (1680 cm⁻¹) .
- NMR Trends : Aromatic protons in naphthalene-containing compounds (e.g., 6b, δ 7.20–8.61 ppm) suggest similar shifts for the target compound’s naphthalen-1-yl group .
- Solubility : The spirocyclic ether may improve water solubility compared to purely aromatic analogs (e.g., 6a–6c), though direct data are lacking.
Biological Activity
2-(Naphthalen-1-yl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound is characterized by a naphthalene moiety linked to a spirocyclic structure. The chemical formula can be represented as , indicating the presence of nitrogen and oxygen, which may play significant roles in its biological interactions.
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. The spirocyclic structure allows for unique binding capabilities, potentially modulating various biological pathways.
Binding Affinity
Studies suggest that compounds with similar structures exhibit significant binding affinities to various targets, including:
- Enzymes : Potential inhibition of enzyme activity related to cancer proliferation.
- Receptors : Interaction with neurotransmitter receptors may influence neurological pathways.
Antiproliferative Effects
Research has shown that compounds structurally related to this compound exhibit antiproliferative effects against several cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.6 μM against nasopharyngeal carcinoma (NPC-TW01) cells, indicating potent cytotoxicity at low concentrations .
Cytotoxicity Profile
The cytotoxicity profile of this compound suggests a selective action against cancer cells with minimal effects on normal cells. This selectivity is crucial for therapeutic applications, reducing potential side effects associated with conventional chemotherapeutics.
Research Findings
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| NPC-TW01 | 0.6 | Cell cycle alteration, S phase accumulation | |
| Hep3B | Not specified | Induction of apoptosis | |
| A498 | Not specified | Inhibition of proliferation |
Case Studies
Several studies have highlighted the potential applications of compounds similar to this compound in treating various cancers:
- Nasopharyngeal Carcinoma : A study indicated that derivatives showed significant inhibition of NPC-TW01 cell proliferation, suggesting a mechanism involving cell cycle arrest.
- Lung Carcinoma : Other derivatives displayed varying degrees of cytotoxicity against lung carcinoma cell lines, further supporting the need for structure-activity relationship studies to optimize efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
